3-(4-hydroxybutyl)-1,3-oxazolidin-2-one
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Overview
Description
3-(4-hydroxybutyl)-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a 1,3-oxazolidin-2-one core with a 4-hydroxybutyl substituent, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one typically involves the reaction of 4-hydroxybutylamine with ethylene carbonate. The reaction proceeds under mild conditions, often in the presence of a catalyst such as sodium hydroxide or potassium carbonate. The reaction can be summarized as follows:
4-hydroxybutylamine+ethylene carbonate→this compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of high-pressure reactors and automated systems can further optimize the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-hydroxybutyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The oxazolidinone ring can be reduced to form a more saturated heterocyclic compound.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 3-(4-oxobutyl)-1,3-oxazolidin-2-one.
Reduction: Formation of 3-(4-hydroxybutyl)-1,3-oxazolidine.
Substitution: Formation of 3-(4-halobutyl)-1,3-oxazolidin-2-one.
Scientific Research Applications
3-(4-hydroxybutyl)-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the synthesis of proteins by binding to the ribosomal subunits, similar to other oxazolidinones. This inhibition can disrupt bacterial growth and replication, making it a potential candidate for antimicrobial therapy.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-hydroxybutyl)-1,3-oxazolidine
- 3-(4-oxobutyl)-1,3-oxazolidin-2-one
- 3-(4-halobutyl)-1,3-oxazolidin-2-one
Uniqueness
3-(4-hydroxybutyl)-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry. Additionally, its potential biological activity sets it apart from other similar compounds, making it a valuable target for pharmaceutical research.
Properties
CAS No. |
1153126-77-2 |
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Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
3-(4-hydroxybutyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H13NO3/c9-5-2-1-3-8-4-6-11-7(8)10/h9H,1-6H2 |
InChI Key |
TUWJYQVKXFSFFT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)N1CCCCO |
Purity |
95 |
Origin of Product |
United States |
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